Imuracetam
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67542-41-0 |
|---|---|
Molecular Formula |
C11H18N4O3 |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
1,3-bis[(2-oxopyrrolidin-1-yl)methyl]urea |
InChI |
InChI=1S/C11H18N4O3/c16-9-3-1-5-14(9)7-12-11(18)13-8-15-6-2-4-10(15)17/h1-8H2,(H2,12,13,18) |
InChI Key |
WMKONRFEZGAHTE-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CNC(=O)NCN2CCCC2=O |
Canonical SMILES |
C1CC(=O)N(C1)CNC(=O)NCN2CCCC2=O |
Other CAS No. |
67542-41-0 |
Origin of Product |
United States |
Structural Analyses and Synthesis Methodologies in Imuracetam Research
Structural Classification within the 2-Oxopyrrolidine Derivatives
Imuracetam is structurally classified as a 2-oxopyrrolidine derivative, a designation shared by other compounds in the racetam family. nih.govresearchgate.netmdpi.com The core chemical feature of racetams is the pyrrolidone nucleus, specifically a 2-oxopyrrolidine ring. mdpi.com this compound's full chemical name is N,N′-Bis[(2-oxopyrrolidin-1-yl)methyl]urea. nih.govresearchgate.netscribd.com This structure highlights its composition, featuring two 2-oxopyrrolidin-1-yl-methyl moieties linked by a urea (B33335) bridge. researchgate.netscribd.com Its molecular formula is C₁₁H₁₈N₄O₃, with a molecular weight of 254.29. researchgate.netscribd.comfrontiersin.org The presence of the cyclic lactam (2-oxopyrrolidine) is central to its classification within this chemical group.
Research into Synthetic Pathways for this compound and its Analogues
The synthesis of this compound, N,N′-Bis[(2-oxopyrrolidin-1-yl)methyl]urea, involves the formation of a 1,3-disubstituted urea derivative incorporating two 2-oxopyrrolidine rings. google.comgoogle.com While specific detailed synthetic pathways exclusively for this compound are not extensively documented in the provided literature, the general methodologies for synthesizing 2-oxopyrrolidine derivatives and urea compounds are well-established in organic chemistry.
Research into the synthesis of 2-oxopyrrolidine derivatives often involves various approaches. For instance, some derivatives can be synthesized from starting materials like pyroglutamic acid, undergoing reactions such as coupling with amines. niscpr.res.in Other methods include radical addition reactions, such as the regioselective radical addition of bis(trimethylsiloxy)phosphine to N-vinylpyrrolidone, which yields 2-pyrrolidone-substituted ethylphosphonites that can be further functionalized. researchgate.net Multi-component tandem one-pot methods have also been employed for synthesizing complex 2-oxopyrrolidine derivatives. frontiersin.org
For the urea linkage present in this compound, general methods for producing 1,3-disubstituted ureas are applicable. These typically involve the reaction of amines with phosgene (B1210022) derivatives or isocyanates, or through other condensation reactions. google.com The synthesis of novel proflavine (B1679165) ureas, for example, has been achieved based on molecular modeling design studies. nih.gov Given this compound's structure, its synthesis would likely involve a combination of these established chemical principles to couple the 2-oxopyrrolidine-methyl units via a urea bridge.
Structure-Activity Relationship (SAR) Studies for Racetam Compounds, including this compound
Structure-Activity Relationship (SAR) studies explore how modifications to a chemical compound's structure influence its biological activity. automate.video Within the racetam class, including this compound, SAR investigations aim to understand the relationship between their pyrrolidone nucleus and their observed pharmacological effects. mdpi.com
This compound has been included in in-silico molecular docking studies investigating potential anti-convulsant agents and their interactions with SV2A. In one such study, this compound demonstrated specific binding characteristics, as indicated by its Mol Dock Score and affinity for SV2A. biointerfaceresearch.com The following table presents comparative in-silico docking results for this compound and other racetam compounds, illustrating their calculated binding affinities to SV2A:
| Ligand | Mol Dock Score | H-bond Score | Affinity (kcal/mol) |
| This compound | -97.297 | 72.951 | -5.7 biointerfaceresearch.com |
| Methylphenylpiracetam | -58.375 | - | -5.6 biointerfaceresearch.com |
| Rolipram | -79.143 | - | -5.6 biointerfaceresearch.com |
| Dupracetam | -90.246 | - | -5.6 biointerfaceresearch.com |
This data provides insight into this compound's potential interactions at a molecular level, contributing to the broader understanding of racetam SAR. biointerfaceresearch.com
Mechanistic Elucidation of Imuracetam S Central Nervous System Effects
Investigation of Neurotransmitter System Modulation
Racetams, as a class, generally exhibit negligible affinity for common central nervous system receptors. However, they are reported to modulate central neurotransmitters, including acetylcholine (B1216132) and glutamate (B1630785). reddit.comhandwiki.org
Glutamatergic Receptor Interactions and Functional Outcomes
The glutamatergic system, mediated by glutamate as the primary excitatory neurotransmitter in the brain, plays a critical role in cognitive functions such as thinking, learning, and memory. clevelandclinic.orgnih.gov Racetams are understood to exert their effects by allosterically modulating glutamate receptors. handwiki.orgnih.gov
AMPA receptors are a subtype of ionotropic glutamate receptors widely expressed in the CNS, involved in synaptic transmission, plasticity, and neurogenesis. ontosight.ai Activation of AMPA receptors leads to an influx of sodium ions into the neuron, resulting in depolarization and neuronal excitation. ontosight.ai While piracetam, another racetam, is described as a very weak modulator of AMPA receptors, increasing responses potentially by blocking desensitization, nih.gov other racetams like aniracetam (B1664956) have been identified as positive allosteric modulators of AMPA receptors. biointerfaceresearch.comiiab.me This modulation can block or slow desensitization, slow deactivation, and enhance synaptic plasticity. nih.gov Specific detailed research findings directly quantifying Imuracetam's modulation of AMPA receptors were not extensively detailed in the available literature.
NMDA receptors, another subtype of glutamate receptors, are critical for normal brain function and are implicated in various neurological processes, including synaptic plasticity and memory. nih.govmedicaljournals.se These receptors are heteromeric protein complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A, B, C, D). mdpi.comemory.edu Their activation requires the binding of two agonists (glutamate and glycine) and membrane depolarization to relieve a magnesium ion (Mg²⁺) block from the channel. mdpi.comucl.ac.uk NMDA receptors exhibit a disproportionately high permeability to calcium ions, which can trigger long-lasting changes in synaptic strength. ucl.ac.uk
While this compound is a racetam and racetams in general may affect NMDA receptors, specific studies detailing this compound's direct influence on NMDA receptor subunit sensitivity are limited in publicly available information. Computational studies, such as molecular docking, can provide insights into potential interactions. One such study involving virtual screening of compounds as potential anti-convulsant agents indicated a Mol Dock Score for this compound. biointerfaceresearch.com
Table 1: this compound Molecular Docking Data (Example from Computational Study)
| Ligand | Mol Dock Score |
| This compound | -5.7 biointerfaceresearch.com |
Note: This data represents a computational docking score and not direct experimental affinity or modulation data.
Cholinergic System Engagement and Receptor Affinity
The cholinergic system, primarily involving the neurotransmitter acetylcholine (ACh), is integral to various CNS functions, including memory, motivation, sexual desire, sleep, and learning. clevelandclinic.org Acetylcholine exerts its diverse functions through its affinity for specific types of cholinergic receptors, namely nicotinic (nAChRs) and muscarinic (mAChRs) receptors. mdpi.com
Nootropic drugs, including some pyrrolidinone derivatives like piracetam, oxiracetam, and aniracetam, have demonstrated an interaction with brain cholinergic mechanisms. nih.gov These interactions can involve the prevention or reversal of scopolamine-induced disruptions in learning and memory, and in some cases, the prevention of amnesia associated with inhibited acetylcholine synthesis. nih.gov For instance, coluracetam, another racetam, has been shown to intensify high-affinity choline (B1196258) uptake (HACU). biointerfaceresearch.com While this compound is part of the racetam family, specific research detailing its direct engagement with cholinergic receptors or its precise affinity for these receptors is not widely available in the provided sources. Racetams generally show modulation of central neurotransmitters, including acetylcholine. reddit.com
Exploration of Other Neurotransmitter Systems
Beyond the glutamatergic and cholinergic systems, the central nervous system relies on a complex interplay of numerous other neurotransmitters, including dopamine, serotonin, gamma-aminobutyric acid (GABA), and noradrenaline, which regulate consciousness, cognition, attention, and emotion. clevelandclinic.orgresearchgate.net Racetams, as a class, are generally characterized by their negligible affinity for common CNS receptors, suggesting that their primary mechanisms may not involve direct agonistic or antagonistic actions on a broad spectrum of neurotransmitter receptors. reddit.comhandwiki.org While this compound is listed among various racetams, specific detailed research findings regarding its direct modulation or interaction with these other neurotransmitter systems are not explicitly documented in the available literature. medsafe.govt.nzreddit.comncats.io
Synaptic Plasticity and Neuronal Network Dynamics Research
Synaptic plasticity, the ability of synapses to strengthen or weaken over time in response to increases or decreases in their activity, is a fundamental process underlying learning and memory. ucl.ac.uk NMDA receptors are well-established as crucial components in synaptic plasticity. medicaljournals.sepsu.edu The calcium permeability of NMDA receptors, in particular, provides a mechanism for triggering comparatively long-lasting changes in synaptic strength. ucl.ac.uk Similarly, AMPA receptors are also involved in synaptic plasticity. ontosight.ai Allosteric modulators of AMPA receptors, such as aniracetam, have been shown to enhance synaptic plasticity. nih.gov
Modulation of Synaptic Vesicle Protein 2A (SV2A)
Synaptic Vesicle Protein 2A (SV2A) is an integral membrane glycoprotein (B1211001) predominantly localized to synaptic vesicles in the central nervous system. It plays a crucial role in proper CNS function and is linked to the pathophysiology of certain neurological conditions biointerfaceresearch.comnih.gov. SV2A has been identified as the molecular target for several antiepileptic drugs, notably levetiracetam (B1674943) and its analogs, which are also racetam derivatives biointerfaceresearch.comnih.gov. The interaction with SV2A is considered a significant mechanism through which some racetams exert their effects.
While direct experimental binding data for this compound with SV2A are limited in publicly available literature, in-silico studies have explored its potential affinity. One such computational study aimed to identify novel racetam derivatives with potential anti-convulsant effects by evaluating their affinity to SV2A. In this study, this compound was identified as having a notable docking affinity score for SV2A biointerfaceresearch.com.
Table 1: In-silico Docking Affinity of this compound to SV2A
| Ligand | Mol Dock Affinity (kcal/mol) |
| This compound | -5.7 biointerfaceresearch.com |
This in-silico finding suggests that this compound may interact with SV2A, similar to other racetams, potentially modulating synaptic vesicle exocytosis and neurotransmitter release biointerfaceresearch.com. However, the exact nature of this modulation (e.g., whether it acts as an agonist, antagonist, or allosteric modulator) and its functional consequences for this compound specifically require further experimental validation. For comparison, other SV2A ligands like brivaracetam (B1667798) have shown higher affinity for SV2A compared to levetiracetam, correlating with superior antiseizure and antiepileptogenic actions biointerfaceresearch.com.
Mechanisms Influencing Long-Term Potentiation (LTP) and Depression (LTD) in Preclinical Models
Long-term potentiation (LTP) and long-term depression (LTD) are fundamental forms of synaptic plasticity, representing persistent strengthening or weakening of synapses, respectively, based on recent patterns of activity wikipedia.org. These processes are widely considered major cellular mechanisms underlying learning and memory wikipedia.org. Both LTP and LTD can be induced by activating N-methyl-D-aspartate (NMDA)-type glutamate receptors, typically through the coincident activity of pre- and postsynaptic neurons nih.gov. Calcium influx through NMDA receptors is a critical mediator, with high-frequency stimulation leading to large calcium increases that activate kinases (e.g., CaM kinase II, PKC) promoting LTP, and low-frequency stimulation leading to smaller, slower calcium rises that activate phosphatases, inducing LTD youtube.comgenome.jpnih.gov.
While racetams, as a class, are associated with cognitive improvement and have been investigated for central nervous system disorders, detailed research findings specifically on this compound's direct influence on LTP and LTD in preclinical models are not extensively documented in the provided information medsafe.govt.nzgoogle.com. Other racetams, such as aniracetam, have been shown to act as positive allosteric modulators of AMPA receptors, which are crucial for the expression phase of LTP iiab.me. Fasoracetam, another racetam, is reported to agonize all three groups of metabotropic glutamate receptors and has demonstrated improved cognitive function in rodent studies iiab.me. Given the structural similarities and shared nootropic classification among racetams, it is plausible that this compound may also influence synaptic plasticity mechanisms like LTP and LTD, potentially through modulation of glutamate receptor activity or related pathways, though specific empirical evidence for this compound itself is needed to confirm this.
Intracellular Signaling Cascades and Gene Expression Modulations
Intracellular signaling cascades involve a series of molecular events within a cell that transmit a signal from the cell surface or an internal receptor to target molecules, ultimately leading to a cellular response wikipedia.org. These cascades often involve protein phosphorylation, activation of second messengers, and modulation of transcription factors, which in turn can regulate gene expression wikipedia.orgwikipedia.org. Gene expression is the process by which information from a gene is used to synthesize functional products, such as proteins or non-coding RNA, affecting cellular phenotype wikipedia.org. This process can be modulated at various steps, from DNA transcription to post-translational modification of proteins wikipedia.org.
For racetams in general, their precise mode of action regarding intracellular signaling and gene expression is not fully defined medsafe.govt.nz. However, the broad effects attributed to racetams on cognitive function and central nervous system disorders suggest an involvement in complex cellular processes that likely extend to intracellular signaling and gene expression. For instance, environmental stimuli or endocrine signals can trigger cascades of intracellular signals that result in the regulation of gene expression, often by modulating the activity of transcription factors through post-translational modifications like phosphorylation or acetylation wikipedia.org.
Preclinical Pharmacological Profiles and Efficacy in Animal Models
Cognitive Enhancement Research in Experimental Animal Paradigms
Cognitive enhancement research in animal models seeks to identify compounds that can improve various aspects of cognitive function, including learning, memory, executive functions, and attentional processes frontiersin.orgnih.gov. Rodent models, primarily mice and rats, are extensively used due to their genetic tractability and well-characterized behavioral paradigms that parallel human cognitive domains frontiersin.org.
Studies investigating learning and memory acquisition in rodents often utilize tasks such as the Morris water maze, Y-maze, and radial arm water maze seismictx.commdpi.com. These paradigms assess spatial learning, working memory, and reference memory. For instance, the Morris water maze evaluates spatial learning by requiring rodents to locate a submerged platform using external cues, while the Y-maze and radial arm water maze assess working and reference memory through spontaneous alternation or rewarded arm choices seismictx.commdpi.com. Other racetams, such as piracetam, have demonstrated improvement in cognitive tasks in aged rats, suggesting a general potential within the class for enhancing learning and memory nih.gov. However, specific detailed findings or data tables on Imuracetam's direct impact on learning and memory acquisition in rodent models are not extensively reported in publicly available summaries.
Table 1: Illustrative Cognitive Performance Metrics in Rodent Learning & Memory Studies
| Metric | Description | Typical Assessment Task | Expected Outcome (Enhancement) |
| Escape Latency | Time taken to reach a hidden platform | Morris Water Maze | Decrease |
| Errors (Working Memory) | Re-entry into previously visited arms within a trial | Radial Arm Water Maze | Decrease |
| Errors (Reference Memory) | Entry into consistently incorrect arms across trials | Radial Arm Water Maze | Decrease |
| Alternation Percentage | Tendency to explore novel arms in a sequence | Y-Maze Spontaneous Alternation | Increase |
| Discrimination Index | Preference for a novel object over a familiar one | Novel Object Recognition | Increase |
Executive functions encompass a suite of higher-order cognitive processes, including attention, working memory, inhibitory control, and cognitive flexibility hookelabs.comdovepress.comucm.es. Animal models are crucial for dissecting these complex functions. For example, tasks like the five-choice serial reaction time task (5-CSRTT) are used to assess sustained and selective attention, while reversal learning paradigms evaluate cognitive flexibility mdpi.com. The "puzzle box" test is also employed to explore higher-order cognitive functioning and problem-solving abilities in mice, indicative of executive functions hookelabs.com. Despite the general interest in racetams for their potential to enhance executive functions, specific detailed investigations and data for this compound in these paradigms are not widely published.
Novelty recognition and behavioral flexibility are critical components of adaptive behavior and executive function nih.govepo.org. The novel object recognition (NOR) test is a common behavioral assay that exploits rodents' innate preference for novelty to assess recognition memory nih.govalzdiscovery.orgnih.gov. In this task, animals are exposed to familiar and novel objects, and increased exploration of the novel object indicates recognition memory. Behavioral flexibility, the ability to adapt behavior in response to changing environmental contingencies, is often assessed through reversal learning tasks where previously rewarded responses become unrewarded, requiring the animal to shift its strategy mdpi.complos.org. While these assays are standard in cognitive research for nootropic compounds, specific findings regarding this compound's effects on novelty recognition or behavioral flexibility are not detailed in public literature.
Research Methodologies Employed in Imuracetam Investigations
In Vitro Assay Development and Application
In vitro assays are the cornerstone of pharmacological research, allowing scientists to study the effects of a compound in a controlled environment outside of a living organism. researchgate.net These techniques are crucial for the initial characterization of Imuracetam's biological activity.
To determine which neurotransmitter receptors this compound interacts with, researchers employ receptor binding assays. These experiments measure the affinity of a compound for a specific receptor. A common method is the radioligand competition assay, where a radioactively labeled molecule (radioligand) with known high affinity for a receptor is used.
The principle involves incubating the target receptor (often in prepared cell membranes) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound). nih.gov If this compound binds to the same site as the radioligand, it will compete for binding, displacing the radioligand. The amount of radioactivity is measured, and as the concentration of this compound increases, the measured radioactivity decreases.
This data is used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to displace 50% of the bound radioligand. nih.gov The IC50 value is then used to determine the binding affinity (Ki), a measure of how tightly the compound binds to the receptor. A lower Ki value indicates a higher binding affinity. These studies would be conducted across a wide panel of receptors (e.g., serotonin, dopamine, glutamate (B1630785) receptors) to create a binding profile for this compound. researchgate.net
Table 1: Representative Data from a Hypothetical Radioligand Competition Assay (Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.)
| Receptor Target | Radioligand Used | Calculated Ki (nM) for this compound |
|---|---|---|
| Serotonin 5-HT2A | [3H]-Ketanserin | >10,000 |
| Dopamine D2 | [3H]-Spiperone | >10,000 |
| NMDA Glutamate | [3H]-MK-801 | 580 |
| AMPA Glutamate | [3H]-AMPAR | 450 |
Electrophysiology allows for the direct measurement of the electrical properties of neurons and how they are affected by a compound. mdpi.com Techniques like whole-cell patch-clamp recording are used on isolated neurons in culture or, more commonly, on neurons within acute brain slices, which preserve local synaptic circuits. nih.govresearchgate.net
In this method, a microscopic glass pipette is sealed onto the membrane of a single neuron, allowing for the recording of its membrane potential and ionic currents. springernature.com Researchers can apply this compound to the brain slice and observe real-time changes in neuronal activity. youtube.com Key parameters measured include:
Resting Membrane Potential: Whether this compound makes neurons more or less excitable at rest.
Action Potential Firing: Changes in the frequency or pattern of neuronal firing in response to stimuli.
Synaptic Transmission: Effects on excitatory postsynaptic potentials (EPSPs) or inhibitory postsynaptic potentials (IPSPs), indicating modulation of communication between neurons. youtube.com
These studies are critical for understanding the functional consequences of this compound's binding to its molecular targets. For instance, if binding assays suggest an interaction with glutamate receptors, electrophysiology can confirm whether this interaction enhances or inhibits synaptic transmission. nih.gov
Cell culture models, using either immortalized cell lines or primary neurons, are indispensable for validating the molecular targets identified in binding assays. nih.gov These models allow for experiments in a simplified, controlled system. For example, a non-neuronal cell line (like HEK-293 cells) can be genetically engineered to express a single type of receptor that is a suspected target of this compound.
Researchers can then apply this compound to these cells and measure the downstream signaling events, such as changes in intracellular calcium levels or the activation of specific enzymes. This confirms that the compound not only binds to the receptor but also activates or inhibits its function. Three-dimensional (3D) cell culture models, such as spheroids or organoids, are increasingly used as they can more accurately mimic the microenvironment of the brain. nih.govrsc.org
In Silico and Computational Chemistry Approaches
In silico methods use computer simulations and mathematical models to predict and analyze the behavior of molecules, saving time and resources in the drug discovery process.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. rjptonline.org Using the three-dimensional crystal structure of a target protein, software can simulate how this compound (the "ligand") fits into the protein's binding site. mdpi.com This process calculates a "docking score," an estimation of the binding affinity, and provides a visual model of the key molecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the binding. mdpi.comsciforum.net
Virtual screening uses this docking approach on a large scale. nih.govmdpi.com A library of thousands or millions of compounds can be computationally screened against a target protein structure to identify potential new ligands. nih.gov In the context of this compound research, docking would be used to refine hypotheses about its primary targets and to understand the structural basis of its activity. mdpi.comnih.gov
Table 2: Example of Molecular Docking Results (Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.)
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| NMDA Receptor GluN2B Subunit | -8.5 | Tyr157, Met63, Leu124 |
| AMPA Receptor GluA2 Subunit | -7.9 | Ser129, Thr145, Pro211 |
| GABAA Receptor α1 Subunit | -4.2 | Phe99, Tyr159 |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbohrium.com To build a QSAR model, researchers synthesize a series of chemical analogs of a lead compound like this compound, making small, systematic changes to its structure. nih.gov
The biological activity of each analog is measured (e.g., receptor binding affinity or potency in a cell-based assay). Then, computational software is used to calculate various molecular descriptors for each analog, such as its size, shape, electronic properties, and hydrophobicity. mdpi.com Statistical methods are used to build a model that correlates these descriptors with the observed biological activity. mdpi.com A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling and ligand-based drug design are computational techniques crucial in modern drug discovery for identifying the essential molecular features necessary for a compound to interact with a biological target. These methods are instrumental in designing and optimizing new drug candidates. However, a comprehensive search of scientific databases yields no specific studies applying these methodologies to this compound. Without access to a set of active molecules and their biological data, the development of a pharmacophore model or a ligand-based design strategy for this compound cannot be constructed or analyzed.
Advanced In Vivo Animal Model Systems
Advanced in vivo animal models are critical for evaluating the physiological and behavioral effects of new chemical entities. These models are essential for understanding a compound's potential therapeutic effects and its impact on the central nervous system.
Behavioral Phenotyping in Genetically Engineered Rodents
Behavioral phenotyping in genetically engineered rodents allows researchers to dissect the function of specific genes and pathways in complex behaviors, including learning and memory. This approach is invaluable for testing the efficacy of nootropic compounds. Regrettably, there are no publicly available studies that document the use of such models to investigate the effects of this compound.
Development of Specialized Disease Models for Efficacy Testing
Specialized disease models are designed to mimic specific human pathologies, allowing for the preclinical evaluation of a drug's therapeutic potential. For a nootropic agent, this would typically involve models of cognitive impairment or neurodegenerative diseases. There is no evidence in the available literature to suggest that this compound's efficacy was tested in any such specialized animal models.
Imuracetam S Role in Modern Drug Discovery and Development Research
Imuracetam as a Lead Compound for Novel Therapeutic Agents
This compound (PubChem CID: 163319) is a pyrrolidone-derived drug, chemically classified within the racetam group, which are often described as nootropics or cognitive enhancers. wikipedia.orgwikipedia.org It was initially under development in the 1970s, though it was never brought to market. wikipedia.org While some sources classify it as a nootropic wikipedia.orgwikipedia.org, a virtual screening and molecular docking study investigating potential anti-convulsant and nootropic agents among racetams noted that this compound was found in clinical trials not to exhibit nootropic effects. wikipedia.org This highlights the complexities and challenges in early drug development, where initial promise may not translate into clinical efficacy.
The broader racetam class, including compounds like piracetam, levetiracetam (B1674943), and aniracetam (B1664956), has been a subject of interest for their potential to modulate brain function. wikidata.org For instance, levetiracetam, an approved antiepileptic drug, primarily interacts with synaptic vesicle protein 2A (SV2A). wikipedia.orgbme.hu In silico studies, such as molecular docking, are increasingly employed to explore the binding affinities of racetam analogues to targets like SV2A, identifying potential lead compounds for conditions such as epilepsy or as nootropic agents. wikipedia.org In one such study, this compound demonstrated a docking score with the SV2A receptor, suggesting a theoretical interaction. wikipedia.org However, the lack of subsequent clinical development for this compound as a marketed therapeutic agent underscores the rigorous criteria for lead compound progression.
Strategies for Preclinical Lead Optimization and Candidate Selection
The process of preclinical lead optimization and candidate selection is a critical phase in drug discovery, aiming to refine initial "hit" compounds into promising drug candidates with an optimal balance of potency, selectivity, pharmacokinetics, and safety. wikipedia.orgfishersci.canih.gov This multifaceted approach involves several key strategies:
Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry: Lead compounds serve as a starting point for chemical modifications to enhance their therapeutic properties. cenmed.comindiamart.com This iterative process involves synthesizing analogues and evaluating how structural changes impact potency, selectivity for the target, and other drug-like properties. fishersci.caindiamart.com
Pharmacokinetics (PK) and ADMET Profiling: Comprehensive assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial. wikipedia.orgwikidata.orgfishersci.canih.gov This includes evaluating bioavailability, clearance mechanisms, and potential drug-drug interactions. wikidata.orguni.lucenmed.com For racetam analogues, understanding their brain penetration properties, such as interactions with efflux transporters like P-glycoprotein (P-gp), is vital for CNS-targeted agents. wikidata.orgindiamart.com
Target Engagement and Efficacy in Preclinical Models: Demonstrating that a lead compound effectively engages its intended target and shows efficacy in relevant in vitro and in vivo disease models is paramount. wikipedia.orgwikidata.orgfishersci.ca For racetams, this could involve evaluating their impact on neurotransmitter systems (e.g., AMPA receptors, cholinergic, GABAergic, monoaminergic systems) wikipedia.orgwikidata.org and their ability to improve cognitive functions or exert anticonvulsant effects in animal models. wikipedia.orgwikipedia.orgwikipedia.org
Early Safety Assessment: While detailed safety profiles are excluded from this article, early safety assessment, including in vitro and in vivo toxicology studies, is integrated into the lead optimization process to identify and mitigate potential liabilities. wikipedia.orgwikidata.orgnih.govcenmed.com This includes evaluating properties like hERG inhibition and general rodent safety studies. wikidata.org
The selection of a drug candidate from a pool of optimized lead compounds involves a thorough evaluation of these parameters, aiming to identify molecules with the highest probability of success in clinical development. wikipedia.orgwikipedia.orgfishersci.cauni.lu
Advancements in High-Throughput Screening (HTS) Applied to Racetam Analogues
High-Throughput Screening (HTS) has revolutionized early drug discovery by enabling the rapid testing of vast chemical libraries against disease targets to identify "hits." wikidata.orgwikidoc.orgcenmed.com For racetam analogues, advancements in HTS methodologies and technologies have significantly accelerated the identification and optimization of potential therapeutic compounds.
Key advancements in HTS relevant to racetam analogue research include:
Automation and Miniaturization: Modern HTS platforms leverage advanced robotics and liquid-handling systems to perform millions of screens simultaneously, reducing sample volumes and increasing efficiency. nih.govcenmed.comfishersci.camims.com This allows for the rapid assessment of numerous racetam derivatives.
Diverse Assay Technologies: HTS employs a variety of sensitive detection systems, including fluorescence-based assays (e.g., scintillation proximity assay, time-resolved energy transfer, fluorescence anisotropy), nuclear magnetic resonance (NMR), and surface plasmon resonance (SPR). cenmed.com These technologies enable the characterization of ligand-target interactions, which is crucial for understanding the mechanism of action of racetams, many of which modulate neurotransmitter receptors. wikidoc.orgmims.com
Stem Cell-Based Screening: The integration of stem cell biology with HTS allows for the development of more physiologically relevant in vitro models. mims.com For example, embryonic stem cell-derived neurons have been used in HTS to identify novel compounds that potentiate α-amino-3-hydroxyl-5-methyl-4-isoxazolepropionate-type (AMPA) glutamate (B1630785) receptors, a known target for some nootropic agents like aniracetam and piracetam. mims.com This approach helps in identifying lead molecules for cognition enhancement. mims.com
Computational and In Silico Approaches: Complementing experimental HTS, computational methods such as molecular docking, quantitative structure-activity relationship (QSAR), and machine learning are increasingly used to predict drug-like properties, filter out undesirable compounds (e.g., Pan-Assay Interference Compounds - PAINS), and guide the design of targeted libraries. nih.govindiamart.comwikidoc.orgwikipedia.orgnih.gov These in silico approaches can prioritize racetam analogues for synthesis and further biological testing, optimizing the hit-to-lead process. indiamart.comnih.gov
The application of these advanced HTS strategies allows for the rapid identification and characterization of racetam analogues with desirable pharmacological properties, accelerating the preclinical phase of drug development.
Emerging Research Perspectives and Future Directions for Imuracetam
Identification of Undiscovered Molecular Targets and Biological Pathways
The precise molecular targets of many older nootropic compounds, including Imuracetam, remain largely uncharacterized. Future research efforts would likely focus on identifying these targets to understand its mechanism of action. Contemporary drug discovery techniques offer a range of powerful tools for this purpose.
Hypothetical Research Approaches:
| Research Technique | Potential Application for this compound |
| Affinity Chromatography-Mass Spectrometry | Identify binding proteins and potential receptors in brain tissue lysates. |
| Chemical Proteomics | Profile protein targets in a cellular context to understand downstream signaling effects. |
| Computational Docking and Molecular Modeling | Predict interactions with known neurological receptors and enzymes based on this compound's structure. |
| High-Throughput Screening (HTS) | Screen this compound against a broad panel of receptors, ion channels, and enzymes to identify primary targets. |
By identifying the molecular targets, researchers could then map the biological pathways influenced by this compound. This could involve investigating its effects on well-established neurological pathways such as those involving glutamate (B1630785), acetylcholine (B1216132), and neurotrophic factors, which are known to be modulated by other racetam compounds.
Exploration of Synergistic Interactions with Other Neuroactive Compounds
The potential for synergistic effects between nootropics and other neuroactive compounds is a growing area of interest. It is hypothesized that combining compounds with different mechanisms of action could lead to enhanced cognitive benefits.
Future research could explore the co-administration of this compound with other nootropics or cognitive enhancers. For example, investigating its interaction with compounds that modulate different neurotransmitter systems could reveal synergistic effects on memory, learning, or attention.
Potential Synergistic Combinations for Investigation:
| Compound Class | Rationale for Combination with this compound |
| Choline (B1196258) Precursors (e.g., Alpha-GPC, Citicoline) | To support the increased acetylcholine synthesis potentially stimulated by racetams. |
| Ampakines | To explore synergistic modulation of AMPA receptors, a common target for nootropics. |
| Natural Nootropics (e.g., Bacopa monnieri, Ginkgo biloba) | To investigate complementary effects on neuroprotection, cerebral blood flow, and neurotransmitter systems. |
Application of Artificial Intelligence and Machine Learning in Predictive this compound Research
In the context of this compound, AI and ML could be applied in several ways:
Predictive Modeling: Machine learning algorithms could be trained on existing data from other racetam compounds to predict this compound's potential efficacy, side effects, and optimal dosing. nih.govnih.gov
Target Identification: AI can analyze biological data to identify novel protein targets that are likely to interact with this compound. nirdoshjagotascholarship.com
Drug Repurposing: By screening large databases of compound activities, AI could identify new potential therapeutic uses for this compound beyond cognitive enhancement.
Development of Advanced Translational Preclinical Models
The use of sophisticated preclinical models is crucial for translating basic research findings into clinical applications. For a compound like this compound, modern preclinical models could provide more accurate predictions of its effects in humans than the models available during its initial development.
Examples of Advanced Preclinical Models:
| Model Type | Application in this compound Research |
| Humanized Mouse Models | Mice genetically engineered to express human receptors or other proteins could provide more relevant data on this compound's targets and effects. nih.gov |
| Organ-on-a-Chip Technology | Microfluidic devices containing human brain cells could be used to study the effects of this compound on neuronal circuits in a more controlled and human-relevant environment. |
| Induced Pluripotent Stem Cell (iPSC)-derived Neurons | Neurons derived from patient stem cells could be used to investigate the effects of this compound in the context of specific neurological disorders. |
These advanced models would allow for a more detailed and accurate assessment of this compound's neuropharmacological profile.
Q & A
Q. What experimental methodologies are recommended for assessing Imuracetam’s cognitive enhancement effects in preclinical models?
To evaluate cognitive effects, researchers should:
- Select validated behavioral assays (e.g., Morris water maze for spatial memory, novel object recognition for episodic memory) with appropriate control groups (e.g., placebo, positive controls like Piracetam) .
- Standardize dosing protocols : Administer this compound at varying concentrations (e.g., 10–100 mg/kg) to establish dose-response relationships, ensuring pharmacokinetic consistency (e.g., bioavailability via HPLC validation) .
- Incorporate secondary data : Compare results with existing literature on structurally related nootropics to identify mechanistic overlaps (e.g., glutamatergic modulation) .
- Statistical rigor : Use ANOVA with post-hoc tests to analyze inter-group differences, adhering to reporting standards (e.g., p-values <0.05, confidence intervals) .
Q. Example Table: Experimental Parameters for Cognitive Testing
| Parameter | Recommendation | Reference |
|---|---|---|
| Dose Range | 10–100 mg/kg, oral administration | |
| Behavioral Assay | Morris water maze (spatial memory) | |
| Statistical Test | Two-way ANOVA with Tukey’s post-hoc |
Q. How can researchers optimize in vitro assays to study this compound’s neuroprotective mechanisms?
- Cell line selection : Use primary neuronal cultures or SH-SY5Y cells to model neuroprotection, ensuring relevance to human physiology .
- Stress induction : Apply oxidative stressors (e.g., H₂O₂) or glutamate excitotoxicity to simulate neurodegeneration, quantifying cell viability via MTT assays .
- Mechanistic probes : Pair assays with Western blotting (e.g., BDNF, CREB phosphorylation) or calcium imaging to elucidate pathways .
- Replicate contradictions : If results conflict with prior studies, validate assay conditions (e.g., pH, temperature) and compound purity (≥95% via NMR) .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s efficacy across heterogeneous study populations?
- Systematic meta-analysis : Aggregate data from preclinical and clinical studies, stratifying by variables like age, species, and comorbidities .
- Principal contradiction analysis : Identify the dominant variable influencing efficacy disparities (e.g., bioavailability differences due to blood-brain barrier permeability) .
- Sensitivity testing : Replicate key studies under controlled conditions (e.g., standardized cognitive tests, matched pharmacokinetic sampling) .
Q. Example Workflow for Contradiction Analysis
Compile datasets with conflicting outcomes.
Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize variables .
Conduct multivariate regression to isolate confounding factors .
Q. What integrative approaches are suitable for studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Multi-omics integration : Combine transcriptomics (RNA-seq of hippocampal tissue) with pharmacokinetic data to map target engagement .
- Physiologically based modeling : Use software like GastroPlus to simulate absorption/distribution, validated against in vivo plasma concentrations .
- Ethical validation : Ensure animal protocols comply with ARRIVE guidelines, including sample size justification and blinding .
Q. How can researchers design robust clinical trials for this compound while minimizing bias?
- Double-blind, placebo-controlled design : Randomize participants and use validated cognitive batteries (e.g., CANTAB) .
- Adverse event monitoring : Implement real-time data collection via electronic surveys, with pre-tested clarity to avoid misinterpretation .
- Data transparency : Publish raw datasets in repositories like Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What statistical methods are critical for analyzing this compound’s dose-dependent effects in longitudinal studies?
- Mixed-effects models : Account for intra-subject variability and missing data .
- Survival analysis : For long-term efficacy studies, use Kaplan-Meier curves to compare treatment vs. control groups .
- Power analysis : Predefine sample sizes using G*Power to ensure ≥80% statistical power .
Methodological Guidelines
- Data presentation : Use tables to summarize key findings (e.g., IC₅₀ values, effect sizes) with Roman numerals and footnotes .
- Ethical compliance : Obtain institutional review board (IRB) approval for human studies and declare conflicts of interest .
- Literature synthesis : Leverage Google Scholar’s "Cited by" feature to track emerging studies, avoiding unreliable sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
